4-Methyl-6-phenylnicotinic acid
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Overview
Description
4-Methyl-6-phenylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by a methyl group at the 4th position and a phenyl group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylnicotinic acid typically involves the use of nicotinic acid derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a known method for producing nicotinic acid derivatives . This process is typically carried out in a controlled environment to manage by-products and ensure high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-phenylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-6-phenylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to act on nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and redox reactions . The compound’s effects are mediated through its role as a precursor to nicotinamide coenzymes, which are essential for various enzymatic reactions in the body .
Comparison with Similar Compounds
Nicotinic Acid:
3-Methylpyridine: Another derivative of nicotinic acid with different substitution patterns.
Phenolic Compounds: These compounds share the phenyl group but differ in their overall structure and properties.
Uniqueness: 4-Methyl-6-phenylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenyl group on the nicotinic acid ring makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
29051-45-4 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-methyl-6-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-7-12(10-5-3-2-4-6-10)14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
LZCUYAFRSJCAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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